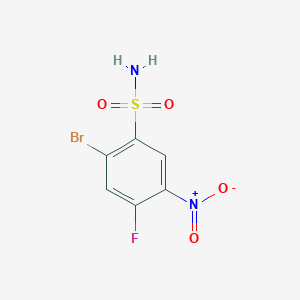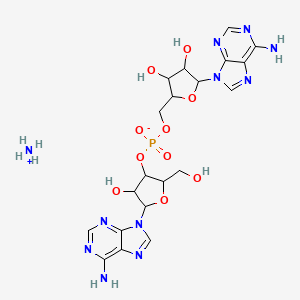
3-(2-Methoxyethoxy)-4-morpholinoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)-4-morpholinoaniline is an organic compound that features a morpholine ring attached to an aniline moiety, with a 2-methoxyethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-morpholinoaniline typically involves the reaction of 4-chloro-3-nitroaniline with morpholine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(2-Methoxyethoxy)-4-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-Methoxyethoxy)-4-morpholinoaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)-4-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyethoxy)phenylmethanamine
- Tris(2-methoxyethoxy)(vinyl)silane
- [3-(2-Methoxyethoxy)phenyl]methanamine
Uniqueness
3-(2-Methoxyethoxy)-4-morpholinoaniline is unique due to its combination of a morpholine ring and a 2-methoxyethoxy substituent on the aniline moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
3-(2-methoxyethoxy)-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3 |
InChIキー |
IHZGLIOGBDRQQD-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3Z,5E,7Z,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B12071814.png)








